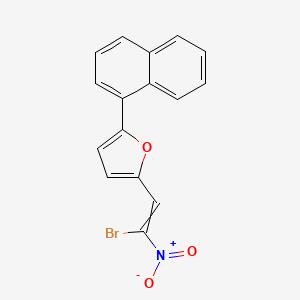
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a bromo-nitroethenyl group and a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of a suitable precursor followed by nitration and subsequent coupling with a naphthalenyl derivative. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan would depend on its specific interactions with molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro and bromo groups could play a role in these interactions by forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(2-Chloro-2-nitroethenyl)-5-(naphthalen-1-yl)furan: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is unique due to the presence of both a bromo-nitroethenyl group and a naphthalenyl group, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
918429-28-4 |
|---|---|
Formule moléculaire |
C16H10BrNO3 |
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
2-(2-bromo-2-nitroethenyl)-5-naphthalen-1-ylfuran |
InChI |
InChI=1S/C16H10BrNO3/c17-16(18(19)20)10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
Clé InChI |
MTQFKQUHYVVFGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=C([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
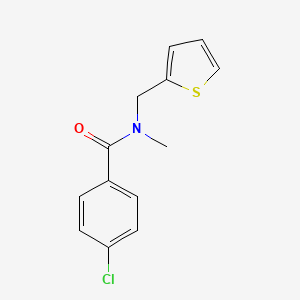
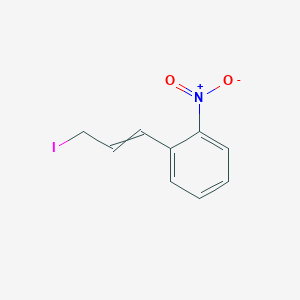
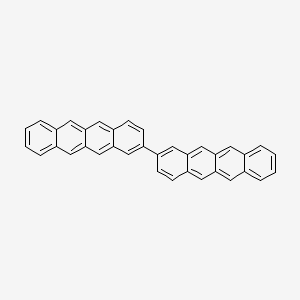
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
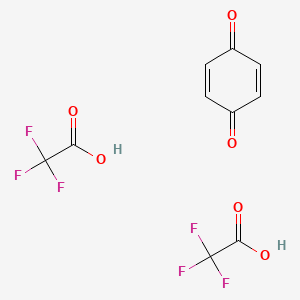
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)

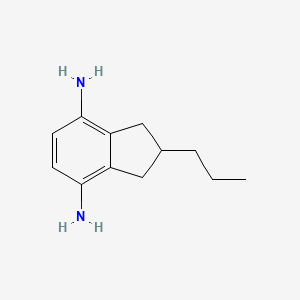
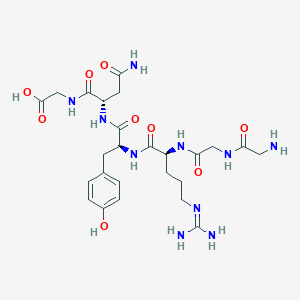

![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
